molecular formula C12H10ClNO2S B1346021 N-(4-Chlorophenyl)benzenesulfonamide CAS No. 4750-28-1

N-(4-Chlorophenyl)benzenesulfonamide

Cat. No.: B1346021
CAS No.: 4750-28-1
M. Wt: 267.73 g/mol
InChI Key: ANRCRHLXUCJAKV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chlorophenyl)benzenesulfonamide can be synthesized through the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture. The process involves cyclic voltammetry and differential pulse voltammetry, leading to the formation of the desired sulfonamide derivative . Another method involves the acylation of 4-chloroaniline under solvent-free conditions, which provides a highly selective and efficient route for the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrochemical synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly, often employing green solvents and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

N-(4-Chlorophenyl)benzenesulfonamide and its derivatives have various applications in chemistry, including acting as reagents in N-acylation and uses in synthesizing sulfonamide drugs .

N-Acylation Reagents:
N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be used as chemoselective N-acylation reagents . These reagents are used in the following applications :

  • Selective protection of primary amines in the presence of secondary amines.
  • Acylation of aliphatic amines in the presence of aryl amines.
  • Monofunctionalization of primary-secondary diamines.
  • Selective N-acylation of amino alcohols.

These acylation reactions are performed in water as a solvent . Advantages of using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides include high stability and ease of preparation . The sulfonamide group is expected to function as a bulky leaving group because it contains a strongly electron-withdrawing substituent on the benzene rings, including nitro and chloro groups .

N-(4-chlorophenyl)-4-nitrobenzenesulfonamide is synthesized from 4-chloroaniline and 4-nitrobenzenesulfonyl chloride in the presence of anhydrous NaHCO3 under solvent-free conditions . N-(4-chlorophenyl)-4-nitro-benzenesulfonamide is reacted with a carboxylic acid anhydride in the presence of anhydrous K2CO3 under solvent-free conditions to yield the corresponding N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzymatic reactions. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(4-Chlorophenyl)benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a chlorophenyl moiety. Its structural formula can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 273.73 g/mol

This compound exhibits properties typical of sulfonamides, including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity. Studies indicate that sulfonamides inhibit bacterial growth by targeting folic acid synthesis pathways, crucial for bacterial proliferation. For instance, derivatives with similar structures have shown effective inhibition against various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. Research has shown that it can modulate the expression of pro-inflammatory cytokines, thus reducing inflammation in various biological models .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed. The compound's mechanism involves the activation of caspases and modulation of mitochondrial pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes like carbonic anhydrases (CAs), inhibiting their activity. For example, it has shown high selectivity for CA IX over CA II, with IC50_{50} values indicating potent inhibition .
  • Apoptosis Induction : By affecting mitochondrial membrane potential and activating apoptotic pathways, it promotes cell death in cancerous cells .
  • Antimicrobial Mechanism : The inhibition of folate synthesis disrupts nucleic acid synthesis in bacteria, leading to their death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition against S. aureus (80%)
Anti-inflammatoryReduced cytokine expression
AnticancerInduced apoptosis in MDA-MB-231 (22x increase in apoptotic markers)

Case Study: Anticancer Activity

In a controlled study involving MDA-MB-231 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis, with significant changes observed at concentrations as low as 10 µM. This study highlights the compound's potential as a therapeutic agent in cancer treatment .

Q & A

Q. Basic: What are the recommended synthetic routes for N-(4-Chlorophenyl)benzenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves the nucleophilic substitution of a sulfonyl chloride with a substituted aniline. For example:

  • React 4-chlorobenzenesulfonyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) .
  • Monitor reaction progress via TLC or LC-MS. Compound 45 in achieved a 73% yield under similar conditions, suggesting optimized stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and controlled temperature (0–25°C) .
  • Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Look for sulfonamide NH resonance near δ 10–12 ppm (broad singlet) and aromatic protons in δ 7.0–8.0 ppm (e.g., compound in shows aromatic doublets at δ 7.32–7.34 and δ 7.51–7.67) .
  • IR Spectroscopy : Confirm SO₂ stretches at ~1334 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) .
  • LC-MS : Use ESI+ mode to detect [M+H]+ ions; for example, a related sulfonamide in showed m/z 428.9 .
  • XRD : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement; see and for hydrogen-bonding patterns and torsion angles) .

Q. Basic: How are in vitro biological activities (e.g., cytotoxicity, receptor binding) assessed for this compound?

Methodological Answer:

  • Cytotoxicity : Use the Sulforhodamine B (SRB) assay ( ):
    • Culture cells in 96-well plates.
    • Treat with compound (dose range: 1–100 μM).
    • Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .
  • Receptor Binding : For cannabinoid receptor studies (as in ):
    • Radioligand displacement assays (e.g., [³H]-CP55,940 for CB2 receptors).
    • Calculate IC₅₀ values via nonlinear regression of competitive binding curves .

Q. Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:
Contradictions may arise from assay conditions or structural analogs. To address:

  • Validate Assay Reproducibility : Replicate experiments across multiple cell lines (e.g., ’s DPPH assay for antioxidants vs. SRB cytotoxicity in ) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
    • The 4-chlorophenyl group in enhances CB2 receptor inverse agonism, while morpholinyl in may alter solubility and off-target effects .
    • Tabulate bioactivity data for derivatives (Table 1).

Table 1: Comparative Bioactivity of Sulfonamide Derivatives

DerivativeAssay TypeActivity (IC₅₀/EC₅₀)Citation
Compound 45 ( )CB2 Receptor0.8 μM
Azetidinone ()DPPH Antioxidant12.5 μM
3-Amino-morpholinyl ( )Cytotoxicity>100 μM

Q. Advanced: What strategies are effective for resolving crystal structure data of sulfonamides using SHELX software?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. For example, resolved torsion angles (C–SO₂–NH–C segment) with SHELXL .
  • Refinement Steps :
    • SHELXD : Solve phase problem via dual-space methods.
    • SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H⋯O interactions in ) .
    • CIF Validation : Check for PLATON alerts and R-factor convergence (<5% discrepancy).
  • Troubleshooting : If twinning occurs (common in sulfonamides), use TWINABS for data integration .

Q. Advanced: How can computational methods supplement experimental data in studying sulfonamide conformations?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate gauche conformations of the C–SO₂–NH–C segment observed in XRD () .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths (e.g., S–N bond: ~1.63 Å) .
  • Docking Studies : Predict binding modes to biological targets (e.g., CB2 receptor in ) using AutoDock Vina or Schrödinger .

Q. Advanced: What are the methodological challenges in scaling up sulfonamide synthesis for preclinical studies?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with environmentally benign solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Byproduct Management : Monitor sulfonic acid formation (common side product) via inline FTIR and optimize quenching (e.g., bicarbonate wash).
  • Yield Optimization : Use flow chemistry for exothermic steps (e.g., sulfonylation) to enhance reproducibility ( achieved 73% yield in batch) .

Properties

IUPAC Name

N-(4-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRCRHLXUCJAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197167
Record name Benzenesulfonamide, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4750-28-1
Record name N-(4-Chlorophenyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4750-28-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG76LGR56
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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